molecular formula C13H12ClNO2 B2593778 Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate CAS No. 158692-57-0

Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B2593778
CAS No.: 158692-57-0
M. Wt: 249.69
InChI Key: QBPWMTWJWXELRX-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by the presence of a chloro group at the 2-position, a phenyl group at the 5-position, and an ethyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl acetoacetate with phenylhydrazine to form the corresponding hydrazone, which is then cyclized in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the desired pyrrole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to remove the chloro group or to modify the ester group.

    Oxidation Reactions: The pyrrole ring can be oxidized under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of 2-azido-5-phenyl-1H-pyrrole-3-carboxylate or 2-thiocyanato-5-phenyl-1H-pyrrole-3-carboxylate.

    Reduction: Formation of ethyl 5-phenyl-1H-pyrrole-3-carboxylate.

    Oxidation: Formation of pyrrole-2,3-dicarboxylate derivatives.

Scientific Research Applications

Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe molecule for studying enzyme interactions and metabolic pathways.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid form. The phenyl group contributes to the compound’s overall hydrophobicity and binding affinity to target molecules.

Comparison with Similar Compounds

Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives such as:

    Ethyl 2-bromo-5-phenyl-1H-pyrrole-3-carboxylate: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and biological activity.

    Ethyl 2-chloro-5-methyl-1H-pyrrole-3-carboxylate: Contains a methyl group instead of a phenyl group, affecting its hydrophobicity and binding properties.

    Ethyl 2-chloro-1H-pyrrole-3-carboxylate: Lacks the phenyl group, resulting in different chemical and biological properties.

Properties

IUPAC Name

ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-2-17-13(16)10-8-11(15-12(10)14)9-6-4-3-5-7-9/h3-8,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPWMTWJWXELRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-cyano-4-oxo-4-phenylbutanoate (8 g, 34.6 mmol) in Et2O (100 ml) was bubbled HCl gas at 0° C. for 30 min. After reaction mixture was stirred for 1 day at 0° C., the resulting solution was evaporated under reduced pressure. The residue was purified with silica gel column (EtOAc:Hx=1:3) to produce title compound (7.3 g, 84.5%) as light yellow solid.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
84.5%

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